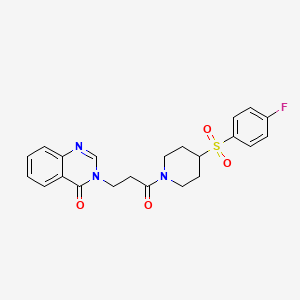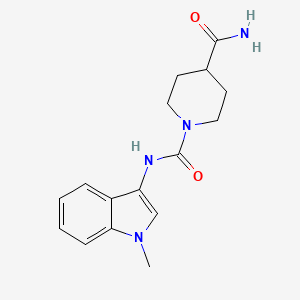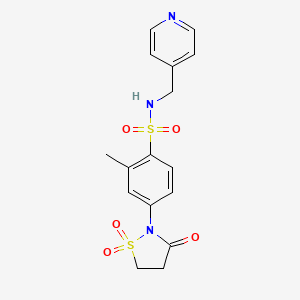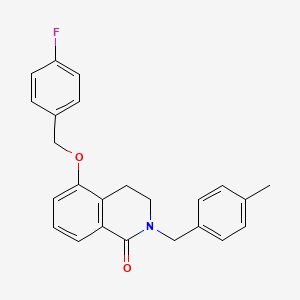![molecular formula C20H12FNO2 B2757577 9-(3-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 533868-02-9](/img/structure/B2757577.png)
9-(3-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Fluorophenyl)benzodbenzazepine-5,7-dione is a chemical compound with the molecular formula C20H12FNO2 and a molecular weight of 317.319. This compound is known for its unique structure, which includes a fluorophenyl group attached to a benzodbenzazepine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluorophenyl)benzodbenzazepine-5,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
- Formation of the Benzodbenzazepine Core : This step involves the cyclization of appropriate precursors under specific conditions to form the benzodbenzazepine core.
- Introduction of the Fluorophenyl Group : The fluorophenyl group is introduced through a substitution reaction, where a fluorinated aromatic compound reacts with the benzodbenzazepine core.
- Oxidation to Form the Dione : The final step involves the oxidation of the intermediate compound to form the 5,7-dione structure.
Industrial Production Methods: Industrial production of 6-(3-Fluorophenyl)benzodbenzazepine-5,7-dione may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(3-Fluorophenyl)benzodbenzazepine-5,7-dione undergoes various chemical reactions, including:
- Oxidation : The compound can be further oxidized to introduce additional functional groups.
- Reduction : Reduction reactions can modify the dione structure to form different derivatives.
- Substitution : The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
- Substitution : Reagents like halogenated compounds and catalysts are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
6-(3-Fluorophenyl)benzodbenzazepine-5,7-dione has diverse applications in scientific research:
- Chemistry : It is used as a building block for synthesizing more complex molecules.
- Biology : The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
- Medicine : Research explores its potential as a therapeutic agent for various diseases.
- Industry : It finds applications in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(3-Fluorophenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 6-(2-Fluorophenyl)benzodbenzazepine-5,7-dione
- 6-(4-Fluorophenyl)benzodbenzazepine-5,7-dione
Comparison: Compared to its analogs, 6-(3-Fluorophenyl)benzodbenzazepine-5,7-dione exhibits unique properties due to the position of the fluorophenyl group. This positional difference can influence its chemical reactivity, biological activity, and overall stability, making it a compound of particular interest in various research fields.
Eigenschaften
IUPAC Name |
6-(3-fluorophenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO2/c21-13-6-5-7-14(12-13)22-19(23)17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(22)24/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZZCUUHXBBHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide](/img/structure/B2757495.png)



![3-((6-Acetylbenzo[3,4-D]1,3-dioxolan-5-YL)amino)-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2757502.png)
![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2757503.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2757504.png)
![5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride](/img/structure/B2757506.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2757511.png)

![N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2757514.png)
![3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole](/img/structure/B2757516.png)

